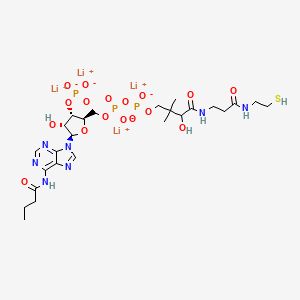

Butyryl coenzyme A dilithium salt

Description

Significance of Coenzyme A and its Acyl Thioesters in Cellular Metabolism

Coenzyme A (CoA) is a fundamental molecule in the metabolism of all living organisms, participating in a vast array of biochemical reactions. wikipedia.org Synthesized from pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP), CoA's primary role is to act as a carrier of acyl groups. wikipedia.orglibretexts.org This function is mediated through the formation of a high-energy thioester bond between the sulfhydryl group of CoA and a carboxylic acid, creating an acyl-CoA ester. wikipedia.orgwikipedia.org

These acyl-CoA esters are central to both anabolic (synthesis) and catabolic (breakdown) pathways. wikipedia.org They are crucial for the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgfiveable.me In fact, it is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate. wikipedia.org The formation of an acyl-CoA thioester activates the carboxylic acid for further biochemical transformations and facilitates its recognition by enzymes. nih.gov The intracellular levels of free acyl-CoA esters are tightly regulated, typically existing in the low nanomolar range under normal physiological conditions. portlandpress.comsdu.dk This strict control underscores their importance as regulatory molecules in vivo. portlandpress.comsdu.dk

Role of Butyryl Coenzyme A as a C4 Acyl-CoA Ester

Butyryl coenzyme A (butyryl-CoA) is the thioester derivative of butyric acid and coenzyme A. wikipedia.org As a C4 (four-carbon) acyl-CoA ester, it is a key intermediate in several metabolic pathways. wikipedia.org

Key Metabolic Pathways Involving Butyryl-CoA:

Fatty Acid Metabolism: Butyryl-CoA is an intermediate in both the degradation (β-oxidation) and elongation of fatty acids. wikipedia.orgwikipedia.org In the final step of β-oxidation of even-numbered fatty acids, butyryl-CoA is converted to crotonyl-CoA. nih.gov

Butanoate Metabolism: It is a central molecule in the production of butyrate (B1204436), a short-chain fatty acid that serves as a primary energy source for cells lining the colon. wikipedia.orgwikiwand.com The conversion of butyryl-CoA to butyrate can occur through different enzymatic reactions, including those catalyzed by butyrate kinase or butyryl-CoA:acetate (B1210297) CoA-transferase. nih.govresearchgate.net

Fermentation: In certain anaerobic bacteria, such as Clostridium kluyveri and Clostridium acetobutylicum, butyryl-CoA is a critical intermediate in fermentation pathways that produce butanol and butyrate. wikipedia.orgoup.com

Amino Acid Degradation: It is involved in the degradation pathway of the neurotransmitter 4-aminobutanoate (GABA). wikipedia.org

The interconversion between butyryl-CoA and crotonyl-CoA, catalyzed by butyryl-CoA dehydrogenase, is a crucial step in many of these pathways. wikipedia.org

Historical Context of Butyryl Coenzyme A Research

The study of coenzyme A and its derivatives has a rich history, foundational to our modern understanding of metabolism. Early research in the mid-20th century focused on elucidating the central metabolic pathways. A 1953 study reported the synthesis of butyryl-CoA through the reversal of the oxidative pathway, a significant step in understanding its formation. nih.gov Later in 1959, the enzymatic carboxylation of butyryl-CoA was investigated, furthering the knowledge of its reactivity and metabolic roles. acs.org

Research on the enzymes that metabolize butyryl-CoA has also been ongoing for decades. For instance, the purification and properties of butyryl-coenzyme A dehydrogenase from Peptostreptococcus elsdenii were detailed in a 1971 paper. moleculardepot.com The central metabolic pathway from acetyl-CoA to butyryl-CoA in Clostridium acetobutylicum was a significant area of research, with studies in the 1980s and 1990s characterizing the enzymes and regulatory mechanisms involved. oup.comcapes.gov.br More recent research has focused on the role of butyryl-CoA in gene regulation through histone butyrylation and the development of molecular tools to study butyrate-producing bacteria in complex ecosystems like the human gut. nih.govmoleculardepot.comnih.gov

Properties and Research Applications of Butyryl Coenzyme A Dilithium (B8592608) Salt

Butyryl coenzyme A is commercially available as a dilithium salt hydrate, a stable form that is soluble in water. sigmaaldrich.comsigmaaldrich.com This makes it a convenient substrate for a wide range of in vitro biochemical and molecular biology studies.

Interactive Data Table: Properties of Butyryl Coenzyme A Dilithium Salt

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₂N₇O₁₇P₃S · xLi⁺ · yH₂O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 837.62 g/mol (free acid basis) | moleculardepot.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water (50 mg/mL) | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -20°C | moleculardepot.comsigmaaldrich.com |

Research Applications:

Enzyme Substrate: It serves as a substrate for various enzymes, including butyryl-CoA dehydrogenase, lipases, and 4-hydroxybutyrate CoA-transferase, enabling the study of their kinetics and inhibition. sigmaaldrich.comcenmed.com

Metabolic Pathway Analysis: Researchers use it to investigate the intricacies of fatty acid metabolism, butanoate metabolism, and fermentation pathways. wikipedia.orgsigmaaldrich.com

Histone Modification Studies: Butyryl-CoA is utilized in studies of post-translational histone modifications, specifically butyrylation, to understand its role in gene regulation. sigmaaldrich.comcenmed.com

Drug Development: The compound is employed in the synthesis and screening of pharmaceuticals targeting metabolic disorders. chemimpex.com

Properties

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-[6-(butanoylamino)purin-9-yl]-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N7O17P3S.4Li/c1-4-5-16(34)31-21-17-22(29-12-28-21)32(13-30-17)24-18(35)19(48-50(38,39)40)14(47-24)10-45-51(41,42)49-52(43,44)46-11-25(2,3)20(36)23(37)27-7-6-15(33)26-8-9-53;;;;/h12-14,18-20,24,35-36,53H,4-11H2,1-3H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,38,39,40)(H,28,29,31,34);;;;/q;4*+1/p-4/t14-,18-,19-,20?,24-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMUWGIOOMBTED-VLFKLNKMSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38Li4N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways Involving Butyryl Coenzyme a Dilithium Salt

Central Role in Fatty Acid Metabolism

Butyryl-CoA is a key molecule in the metabolism of fatty acids, participating in both their breakdown (catabolism) and their construction (anabolism). wikipedia.org It functions as an essential intermediate in the degradation of longer fatty acid chains and as a building block for the elongation of fatty acids. coenzalabs.comebiohippo.com

Beta-Oxidation of Fatty Acids

Beta-oxidation is the primary metabolic process by which fatty acids are disassembled to produce energy. ontosight.ai In this cyclical pathway, which occurs within the mitochondria and peroxisomes, fatty acids are shortened by two carbons during each cycle, releasing acetyl-CoA. biologydiscussion.com

Butyryl-CoA emerges as a key intermediate in the final turn of the beta-oxidation spiral for even-numbered fatty acid chains. biologydiscussion.com For instance, the breakdown of a six-carbon fatty acid like hexanoate (B1226103) proceeds through beta-oxidation until butyryl-CoA is formed. hmdb.ca At this stage, the enzyme butyryl-CoA dehydrogenase (BCAD) catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, a critical step that feeds into the final stages of the pathway, ultimately yielding two molecules of acetyl-CoA. ontosight.ai This reaction is dependent on the cofactor flavin adenine (B156593) dinucleotide (FAD). ontosight.ai Genetic deficiencies in the enzymes that process short-chain acyl-CoAs, such as short-chain acyl-CoA dehydrogenase (SCAD), disrupt this process, leading to impaired fatty acid oxidation. ontosight.ai

Fatty Acid Synthesis and Elongation Pathways

Conversely, butyryl-CoA is a substrate in fatty acid synthesis and elongation, a process that is particularly significant in certain microorganisms. wikipedia.org In some bacteria, such as Clostridium acetobutylicum, the pathway that synthesizes butyryl-CoA from acetyl-CoA represents a major channel for carbon metabolism, with steps that mirror the reverse of beta-oxidation. oup.com This synthetic route involves key enzymes like 3-hydroxybutyryl-CoA dehydrogenase (Hbd), crotonase, and butyryl-CoA dehydrogenase (Bcd). oup.comportlandpress.com

This process, often termed reverse β-oxidation, serves to elongate fatty acid chains. portlandpress.com Butyryl-CoA can act as the starting point for the synthesis of medium-chain fatty acids (MCFAs). portlandpress.com For example, by adding an acetyl-CoA unit, butyryl-CoA is elongated to caproyl-CoA (a six-carbon fatty acid), a key step in MCFA biosynthesis in bacteria like Ruminococcaceae. portlandpress.comnih.gov

Table 1: Key Enzymes in Metabolic Pathways Involving Butyryl-CoA

| Enzyme | Metabolic Pathway(s) | Reaction Catalyzed |

|---|---|---|

| Butyryl-CoA Dehydrogenase (BCAD/Bcd) | Beta-Oxidation, Butyrate (B1204436) Synthesis | Converts Butyryl-CoA to Crotonyl-CoA. ontosight.aioup.com |

| Butyryl-CoA:acetate (B1210297) CoA-transferase (But) | Butyrate Synthesis | Catalyzes the transfer of CoA from Butyryl-CoA to Acetate, forming Butyrate and Acetyl-CoA. nih.govdtu.dknih.gov |

| Butyrate Kinase (Buk) | Butyrate Synthesis | A two-step process converting Butyryl-CoA to Butyrate via a Butyryl-phosphate intermediate. nih.govasm.org |

| Acyl-CoA Dehydrogenases | Beta-Oxidation | Catalyze the initial dehydrogenation of fatty acyl-CoAs of varying chain lengths. ontosight.aihmdb.ca |

| 3-hydroxybutyryl-CoA dehydrogenase (Hbd) | Butyrate Synthesis (Reverse β-oxidation) | Reduces Acetoacetyl-CoA to β-hydroxybutyryl-CoA. oup.comportlandpress.com |

| Coenzyme A Transferases (CoATs) | Fatty Acid Synthesis/Elongation, Butyrate Synthesis | Facilitate the transfer of a CoA group between a thioester and a free carboxylic acid. portlandpress.comnih.gov |

Involvement in Butanoate Metabolism

Butyryl-CoA is an indispensable intermediate in the metabolism of butanoate, more commonly known as butyrate. wikipedia.orghmdb.ca It is the direct precursor to butyrate, a compound with significant physiological effects, especially in the context of gut health. coenzalabs.comebiohippo.com

Butyrate Synthesis and Degradation Pathways

The synthesis of butyrate is a hallmark of many anaerobic bacteria residing in the mammalian gut. The most common pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently reduced in a series of steps to yield butyryl-CoA. nih.govasm.orgsochob.cl The final, critical step—the conversion of butyryl-CoA to butyrate—is accomplished primarily through two distinct enzymatic reactions:

Phosphotransbutyrylase and Butyrate Kinase (Buk): This two-step pathway first converts butyryl-CoA to butyryl-phosphate, which is then converted to butyrate, generating a molecule of ATP. dtu.dkasm.org

Butyryl-CoA:acetate CoA-transferase (But): This enzyme catalyzes the direct transfer of the coenzyme A moiety from butyryl-CoA to an external acetate molecule. nih.govdtu.dk This reaction yields butyrate and acetyl-CoA and is considered highly efficient in the acetate-rich environment of the colon. nih.govnih.gov

Different gut bacteria have evolved to utilize one or both of these pathways. Research has shown that prominent butyrate producers like Roseburia species and Faecalibacterium prausnitzii primarily use the CoA-transferase pathway. nih.govnih.gov In contrast, other bacteria, such as Coprococcus sp., have been found to possess the enzymatic machinery for both the kinase and the transferase pathways. nih.govnih.gov

Butyryl-CoA also appears in degradation pathways. For instance, in some microbes, it is an intermediate in the breakdown of the amino acid derivative 4-aminobutanoate (GABA) into butanoate. wikipedia.org

Short-Chain Fatty Acid Dynamics

Butyrate is one of the three principal short-chain fatty acids (SCFAs) in the colon, alongside acetate and propionate, typically accounting for about 20% of the total SCFA pool. sochob.clnih.gov The synthesis of butyrate from butyryl-CoA is a cornerstone of SCFA dynamics within the gut microbiome. ew-nutrition.com

The interplay between different SCFAs is highlighted by the butyryl-CoA:acetate-CoA transferase reaction, which directly links butyrate production to acetate availability. nih.gov Studies have demonstrated that the rate of butyrate synthesis can be limited by the concentration of acetate, which acts as the CoA acceptor in the transferase reaction. ebi.ac.uk This metabolic linkage underscores the complex, cooperative interactions within the gut microbial community. The SCFAs produced, stemming from intermediates like butyryl-CoA, are vital for host physiology, serving as a primary energy source for colonocytes and playing roles in immune modulation. nih.govresearchgate.net

Table 2: Research Findings on Butyryl-CoA:acetate CoA-transferase Activity in Gut Bacteria

| Bacterial Strain/Group | Key Research Finding |

|---|---|

| ***Roseburia* sp.** | Utilizes the butyryl-CoA:acetate-CoA transferase pathway for butyrate production and shows a net consumption of acetate from the environment. Butyrate kinase activity is not typically detected. nih.govnih.gov |

| Faecalibacterium prausnitzii | Similar to Roseburia, relies on the butyryl-CoA:acetate-CoA transferase enzyme for butyrate synthesis and utilizes external acetate. nih.govnih.gov |

| ***Coprococcus* sp. (strain L2-50)** | Demonstrates high levels of activity for both butyrate kinase and butyryl-CoA:acetate-CoA transferase, indicating the presence of two distinct pathways for butyrate synthesis. nih.govnih.gov |

| ***Roseburia* sp. (strain A2-183)** | A novel CoA-transferase gene was identified in this strain, with the resulting enzyme showing a strong preference for butyryl-CoA as the CoA donor and acetate as the acceptor. dtu.dk |

| ***Ruminococcaceae* bacterium CPB6** | Possesses a specific Coenzyme A transferase that can utilize both butyryl-CoA and caproyl-CoA, linking butyrate metabolism to the synthesis of longer medium-chain fatty acids. portlandpress.comnih.gov |

Acyl Group Transfer Reactions Facilitated by Butyryl Coenzyme A

The high-energy thioester bond in butyryl-CoA makes it an excellent donor of the butyryl group in acyl transfer reactions. imrpress.comimrpress.com These reactions are fundamental to both metabolic energy cycles and the regulation of cellular processes.

The most prominent example in metabolism is the reaction catalyzed by butyryl-CoA:acetate CoA-transferase. nih.govdtu.dknih.gov In this reaction, the enzyme facilitates the transfer of the CoA group from butyryl-CoA to acetate, a thermodynamically favorable process that drives the formation of butyrate. nih.gov The specificity of these transferase enzymes can vary; the enzyme from Roseburia sp. A2-183, for example, can also use propionyl-CoA as a substrate, though less efficiently than butyryl-CoA. dtu.dk

Beyond its role in intermediary metabolism, butyryl-CoA is a substrate for post-translational modifications of proteins. It serves as the donor molecule in histone butyrylation, a process where the butyryl group is covalently attached to specific lysine (B10760008) residues on histone proteins. sigmaaldrich.comimrpress.com This modification alters chromatin structure and can influence gene expression, linking cellular metabolism directly to the regulation of genetic information. imrpress.com This function is part of a broader landscape of acyl-CoA-dependent modifications that regulate protein function. imrpress.com

Contributions to Energy Production Pathways

Butyryl coenzyme A is a significant contributor to cellular energy production, primarily through its catabolism which feeds into the central energy-generating pathways of the cell. ontosight.aiontosight.ai Its role is particularly prominent in fatty acid beta-oxidation and in the metabolic activities of the gut microbiota, where it serves as a precursor to a key energy substrate for intestinal cells. wikipedia.orgontosight.aiwikipedia.org

The breakdown of butyryl-CoA, a four-carbon fatty acyl-CoA, occurs via the beta-oxidation pathway, a cyclical process that systematically shortens fatty acid chains to generate energy-rich molecules. ontosight.aiwikipedia.org This process ultimately yields acetyl-CoA, which can then enter the citric acid cycle (Krebs cycle) for the complete oxidation to carbon dioxide, a process that generates a substantial amount of ATP through oxidative phosphorylation. ontosight.aiontosight.ai

The key steps in the beta-oxidation of butyryl-CoA to acetyl-CoA are as follows:

Dehydrogenation: Butyryl-CoA is oxidized to crotonyl-CoA by the enzyme butyryl-CoA dehydrogenase (also known as short-chain acyl-CoA dehydrogenase). This reaction involves the removal of two hydrogen atoms and results in the formation of a molecule of FADH₂, which subsequently donates its electrons to the electron transport chain to produce ATP. ontosight.aiontosight.aiuniprot.org

Hydration: A water molecule is added across the double bond of crotonyl-CoA by the enzyme enoyl-CoA hydratase (or crotonase), forming beta-hydroxybutyryl-CoA. ontosight.aiontosight.ai

Oxidation: The hydroxyl group of beta-hydroxybutyryl-CoA is oxidized to a keto group by beta-hydroxybutyryl-CoA dehydrogenase, yielding acetoacetyl-CoA. This step is coupled with the reduction of NAD⁺ to NADH, another key electron carrier that fuels ATP synthesis. ontosight.aiontosight.ai

Thiolysis: Finally, acetoacetyl-CoA is cleaved by the enzyme acetoacetyl-CoA thiolase, which uses a free coenzyme A molecule to split acetoacetyl-CoA into two molecules of acetyl-CoA. ontosight.aiontosight.ai These acetyl-CoA molecules can then enter the citric acid cycle. ontosight.ai

In the context of the human gut, butyryl-CoA plays a crucial role in the metabolism of anaerobic bacteria. nih.govnih.gov These microbes ferment dietary fibers that are indigestible by the host, leading to the production of short-chain fatty acids (SCFAs), including butyrate. ontosight.ainih.gov Butyrate is produced from butyryl-CoA through the action of enzymes such as butyryl-CoA:acetate CoA-transferase or butyrate kinase. nih.govasm.orgnih.govfrontiersin.orgresearchgate.net This microbially-produced butyrate is the preferred energy source for colonocytes, the epithelial cells lining the colon, thereby contributing significantly to the energy budget of the host. wikipedia.orgontosight.ai

Furthermore, in certain anaerobic bacteria like Clostridium kluyveri, the formation of butyryl-CoA from acetyl-CoA is part of a fermentation pathway that generates energy. wikipedia.orgoup.com The reduction of crotonyl-CoA to butyryl-CoA, catalyzed by the butyryl-CoA dehydrogenase/electron-transferring flavoprotein (Etf) complex, can be coupled to the reduction of ferredoxin. nih.govasm.orgresearchgate.net This process is a mechanism of energy conservation, as the reduced ferredoxin can be used to generate a proton motive force for ATP synthesis. nih.govresearchgate.net

Table 1: Key Enzymes in Butyryl-CoA Energy Production Pathways

| Enzyme Name | Abbreviation | Pathway | Role in Energy Production |

| Butyryl-CoA Dehydrogenase | BCD / ACADS | Beta-Oxidation / Fermentation | Catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, producing FADH₂. ontosight.aiwikipedia.org In some bacteria, it's part of an energy-conserving complex. nih.govasm.org |

| Enoyl-CoA Hydratase | Crotonase | Beta-Oxidation | Hydrates crotonyl-CoA to form beta-hydroxybutyryl-CoA. ontosight.aiontosight.ai |

| Beta-Hydroxybutyryl-CoA Dehydrogenase | HBD | Beta-Oxidation | Oxidizes beta-hydroxybutyryl-CoA to acetoacetyl-CoA, generating NADH. ontosight.aiontosight.ainih.gov |

| Acetoacetyl-CoA Thiolase | Beta-ketothiolase | Beta-Oxidation | Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which enter the citric acid cycle. ontosight.aiontosight.ai |

| Butyryl-CoA:acetate CoA-transferase | But | Butyrate Production (Gut Microbiota) | Transfers the CoA moiety from butyryl-CoA to acetate, forming butyrate (an energy source for colonocytes) and acetyl-CoA. nih.govnih.govasm.orgnih.govnih.govoup.comresearchgate.netfrontiersin.org |

| Butyrate Kinase | Buk | Butyrate Production (Gut Microbiota) | Phosphorylates butyryl-CoA to butyryl phosphate, which is then converted to butyrate, leading to ATP formation. nih.govnih.govfrontiersin.orgresearchgate.netasm.org |

Enzymatic Interactions and Mechanistic Studies

Butyryl Coenzyme A as a Substrate for Key Enzymes

Butyryl coenzyme A is a pivotal intermediate in various metabolic pathways, where it serves as a substrate for several key enzymes. Its interactions with these enzymes are fundamental to processes such as fatty acid metabolism and fermentation. wikipedia.org The reactivity and transformation of butyryl-CoA are dictated by the specific catalytic mechanisms of the enzymes it encounters.

Butyryl-CoA dehydrogenase (Bcd), a flavoenzyme containing a tightly-bound FAD cofactor, catalyzes the initial step in the β-oxidation of short-chain fatty acids. genome.jp This enzyme is responsible for the oxidation of butyryl-CoA to crotonyl-CoA. uniprot.org The reaction involves the removal of two hydrogen atoms to form a trans-2,3-double bond. genome.jppnas.org

Kinetic analyses of Butyryl-CoA Dehydrogenase have provided significant insights into its catalytic efficiency and substrate specificity. The enzyme from Megasphaera elsdenii exhibits a pH optimum of 8.05 for the oxidation of 100 µM butyryl-CoA. nih.gov Studies on the Bcd from this organism, as part of an electron-bifurcating complex, revealed that the reduction of the enzyme by butyryl-CoA is rapid. nih.gov The observed rate constant showed a hyperbolic dependence on the concentration of butyryl-CoA, yielding an apparent dissociation constant (K_d) of 60 μM and a limiting rate of reduction (k_red) of 1400 s⁻¹ at 10 °C. nih.gov

The general acyl-CoA dehydrogenase from pig kidney, which also acts on butyryl-CoA, has been a subject of detailed kinetic investigation using isotopically labeled substrates. nih.gov These studies are crucial for understanding the rate-limiting steps of the reaction.

Table 1: Kinetic Parameters for Butyryl-CoA Dehydrogenase

| Enzyme Source | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Megasphaera elsdenii | pH Optimum | 8.05 | 100 µM butyryl-CoA | nih.gov |

| Megasphaera elsdenii | Apparent K_d | 60 µM | 10 °C, pH 7.5 | nih.gov |

| Megasphaera elsdenii | Limiting k_red | 1400 s⁻¹ | 10 °C, pH 7.5 | nih.gov |

| Pig Kidney | Isotope Effect (α-deutero) | 2 | Turnover catalysis | nih.gov |

| Pig Kidney | Isotope Effect (β-deutero) | 3.6 | Turnover catalysis | nih.gov |

Mechanistic studies have focused on elucidating the process of hydrogen removal from the α- and β-carbons of butyryl-CoA. Research on Bcd from Megasphaera elsdenii shows that the enzyme catalyzes the exchange of both the α- and β-hydrogens of the substrate with the solvent. nih.gov The stoichiometry of this exchange was found to be approximately two hydrogens per substrate molecule, with both hydrogens exchanging at the same rate. nih.gov In contrast, the general acyl-CoA dehydrogenase from pig kidney only catalyzes the exchange of the α-hydrogen. nih.govd-nb.info

The catalytic mechanism involves the stereospecific removal of the pro-(2R)- and pro-(3R)-hydrogen atoms from butyryl-CoA. pnas.org Evidence strongly supports a mechanism where the β-hydrogen is transferred to the N(5)-position of the flavin cofactor as a hydride. nih.gov This was demonstrated by reacting a reduced 5-deaza-FAD enzyme analog with crotonyl-CoA, which resulted in the transfer of the β-hydrogen to the substrate. nih.gov Further studies using deuterated substrates with the pig kidney enzyme suggest a high degree of concertedness in the rupture of the α- and β-C-H bonds. nih.gov This is consistent with a mechanism involving the simultaneous abstraction of the α-hydrogen as a proton and the transfer of the β-hydrogen as a hydride to the oxidized flavin. nih.gov

Butyryl-CoA synthetase, also known as butyrate (B1204436):CoA ligase (AMP-forming), is the enzyme responsible for activating butyrate by converting it into its thioester derivative, butyryl-CoA. tandfonline.com This activation is a necessary step for its subsequent metabolism. tandfonline.com The enzyme catalyzes the reaction between butyrate, ATP, and Coenzyme A to produce butyryl-CoA, AMP, and pyrophosphate (PPi). tandfonline.com

Butyryl-CoA synthetase has been purified and characterized from various sources, including microorganisms and mammalian tissues. An enzyme from Paecilomyces varioti was purified 316-fold to homogeneity. tandfonline.com The purified native enzyme has a molecular weight of 145,000, and it is composed of subunits with a molecular weight of 74,000. tandfonline.com This enzyme is most active with saturated fatty acids having 3 to 5 carbon atoms, with butyrate being the optimal substrate. tandfonline.com Butyryl-CoA synthetase has also been purified from Pseudomonas aeruginosa and bovine heart mitochondria. nih.govnih.gov The reaction mechanism for the enzyme from P. varioti follows a Bi-Uni-Uni-Bi ping-pong pathway. tandfonline.com

Table 2: Properties of Purified Butyryl-CoA Synthetase from Paecilomyces varioti

| Property | Value | Reference |

|---|---|---|

| Purification Fold | 316 | tandfonline.com |

| Native Enzyme Molecular Weight | 145,000 Da | tandfonline.com |

| Subunit Molecular Weight | 74,000 Da | tandfonline.com |

| Optimal Substrate | Butyrate | tandfonline.com |

The catalytic activity of Butyryl-CoA synthetase is dependent on the presence of specific cofactors. The enzyme isolated from Paecilomyces varioti requires both monovalent and divalent cations for its function. tandfonline.com Similarly, studies on the enzyme from bovine heart mitochondria indicate a requirement for cations, as suggested by research utilizing chromatography and kinetic analysis. nih.gov These cofactors are essential for the proper binding of substrates, particularly ATP, and for facilitating the catalytic steps of the reaction.

4-Hydroxybutyrate Coenzyme A-Transferase

4-Hydroxybutyrate Coenzyme A-transferase (4-HB-CoAT) is an enzyme that plays a crucial role in the fermentation of 4-aminobutyrate in anaerobic bacteria. This enzyme catalyzes the transfer of the Coenzyme A moiety from a donor, such as acetyl-CoA, to 4-hydroxybutyrate, forming 4-hydroxybutyryl-CoA.

Mechanistic studies have revealed that 4-HB-CoAT can also utilize butyryl-CoA as a substrate. The enzyme facilitates the transfer of Coenzyme A from butyryl-CoA to an acceptor molecule, demonstrating its catalytic versatility. This interaction is significant in the metabolic pathways where the interconversion between butyrate and butyryl-CoA is essential.

Lipases and Acyl-Coenzyme A Thioesterases

While lipases are primarily known for their role in hydrolyzing triglycerides, their direct enzymatic activity on butyryl-CoA as a substrate is not a recognized primary function. However, the broader class of enzymes known as acyl-Coenzyme A thioesterases (ACOTs) are directly involved in the metabolism of acyl-CoAs, including butyryl-CoA.

Acyl-CoA thioesterases catalyze the hydrolysis of the thioester bond in acyl-CoA molecules, releasing a free fatty acid and Coenzyme A. This activity is crucial for regulating the intracellular pools of acyl-CoAs and free fatty acids. Several ACOT isoforms have been identified with varying substrate specificities. For instance, ACOT12 has been shown to have activity towards butyryl-CoA, although its preference is higher for acetyl-CoA. nih.gov Similarly, thioesterases like EcYdiI and Pr655 from different organisms exhibit activity on butyryl-CoA, highlighting the role of these enzymes in managing the cellular concentration of butyryl-CoA. nih.gov

Acyl-Coenzyme A Carboxylases (e.g., MCCase)

Acyl-Coenzyme A carboxylases are a family of biotin-dependent enzymes that catalyze the carboxylation of acyl-CoA molecules. While methylcrotonyl-CoA carboxylase (MCCase) is specific for its namesake substrate, other acyl-CoA carboxylases from various organisms have demonstrated the ability to utilize butyryl-CoA.

In certain bacteria, such as Streptomyces coelicolor, acyl-CoA carboxylases have been identified that can carboxylate butyryl-CoA to form ethylmalonyl-CoA. This reaction is a key step in specific metabolic pathways, including the biosynthesis of certain polyketides and other secondary metabolites. The ability of these enzymes to use butyryl-CoA as a substrate underscores the diverse metabolic fates of this compound.

Other Butyryl Coenzyme A-Utilizing Enzymes

Beyond the specific enzymes detailed above, a host of other enzymes utilize butyryl-CoA as a key substrate in various metabolic contexts. In the well-characterized butyrate production pathway in anaerobic bacteria, several enzymes sequentially act on or produce butyryl-CoA. nih.gov This pathway includes:

Thiolase (Acetyl-CoA acetyltransferase): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, the precursor to butyryl-CoA.

3-Hydroxybutyryl-CoA dehydrogenase: Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.

Crotonase (Enoyl-CoA hydratase): Dehydrates 3-hydroxybutyryl-CoA to form crotonyl-CoA.

Butyryl-CoA dehydrogenase: Reduces crotonyl-CoA to butyryl-CoA. wikipedia.org

Butyrate kinase and Phosphotransbutyrylase: These enzymes are involved in the final conversion of butyryl-CoA to butyrate. Butyryl-CoA is also known to have an inhibitory effect on phosphotransbutyrylase. wikipedia.org

Butyryl-CoA:acetate (B1210297) CoA-transferase: This enzyme transfers the CoA moiety from butyryl-CoA to acetate, producing butyrate and acetyl-CoA. nih.govasm.org

Furthermore, enzymes such as butanol dehydrogenase are competitively inhibited by butyryl-CoA. wikipedia.org

Enzyme Specificity and Substrate Affinity (Km Values)

The Michaelis constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the enzyme's affinity for its substrate; a lower K_m value indicates a higher affinity. The K_m of various enzymes for butyryl-coenzyme A provides insight into their substrate specificity and physiological roles.

Several studies have determined the K_m values of different enzymes for butyryl-CoA, revealing a range of affinities that reflect their diverse functions.

| Enzyme | Organism | Km for Butyryl-CoA (µM) | Reference |

|---|---|---|---|

| Butyryl-CoA:acetate CoA-transferase (CPB6-CoAT) | Ruminococcaceae bacterium CPB6 | 536.9 | biorxiv.org |

| Butyryl-CoA:acetate CoA-transferase (BEY8-CoAT) | Clostridium tyrobutyricum BEY8 | 369.5 | biorxiv.org |

| Butyryl-CoA:acetate CoA-transferase (PGN_0725) | Porphyromonas gingivalis | 520 | biorxiv.org |

| Kanamycin acetyltransferase | - | Utilized as a substrate, but specific Km not provided in this context. | ebi.ac.uk |

Allosteric Regulation Mechanisms Involving Butyryl Coenzyme A

Allosteric regulation is a crucial mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site (an allosteric site) to induce a conformational change that either activates or inhibits the enzyme. Butyryl-CoA has been shown to act as an allosteric regulator for several enzymes, influencing metabolic pathways through feedback and feed-forward mechanisms. ontosight.ai

One notable example is the regulation of medium-chain fatty acyl-coenzyme A synthetase . In studies with an enzyme fraction from ox liver, butyryl-CoA exhibited antagonistic heterotropic effects. nih.gov This suggests that butyryl-CoA can bind to an allosteric site on the enzyme, modulating its activity in response to the cellular concentration of this key metabolite. This type of regulation allows for fine-tuning of fatty acid activation pathways.

Furthermore, butyryl-CoA acts as a competitive inhibitor of butanol dehydrogenase . wikipedia.org In this mechanism, the adenine (B156593) moiety of butyryl-CoA can bind to the enzyme, reducing its activity. wikipedia.org While competitive inhibition involves binding to the active site, the regulatory implications are significant for controlling metabolic flux.

Butyryl-CoA is also believed to exert inhibitory effects on other enzymes, including acetyl-CoA acetyltransferase , DL-methylmalonyl-CoA racemase , and glycine (B1666218) N-acyltransferase , although the precise allosteric mechanisms for these interactions are still under investigation. wikipedia.org The binding of butyryl-CoA and its product, crotonyl-CoA, to bacterial butyryl-CoA dehydrogenase can also induce a significant positive shift in the enzyme's potential, highlighting another layer of regulation. nih.gov

Post Translational Modifications and Protein Regulation

Butyrylation of Histones

Histone butyrylation is a dynamic epigenetic mark that influences chromatin structure and gene regulation. The butyryl group is supplied by butyryl-CoA, a metabolite derived from sources such as fatty acid metabolism and the fermentation of dietary fiber by gut microbiota. nih.gov

Lysine (B10760008) butyrylation was first identified as a novel PTM in 2007. nih.govresearchgate.net This discovery was made through advanced mass spectrometry techniques applied to histone proteins. nih.govnih.gov Butyrylation has been primarily detected on the N-terminal tails of histones, particularly on conserved lysine residues of histone H3 and H4. ucdavis.eduresearchgate.net For instance, studies have identified butyrylation at sites such as H3K9, H3K27, H4K5, and H4K12. nih.govfrontiersin.org

The addition of the butyryl group to lysine residues alters chromatin by neutralizing the positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This can lead to a more open chromatin structure, which is generally associated with transcriptionally active genes. nih.govresearchgate.net In fact, histone butyrylation is often found at active gene regulatory elements. nih.govfrontiersin.org Research has also uncovered a structural isomer, isobutyrylation, which involves a branched-chain butyryl group derived from valine metabolism, adding another layer of complexity to this modification. nih.govoup.comnih.govnih.gov

Table 1: Identified Histone Butyrylation Sites

| Histone | Identified Butyrylation Sites | Reference |

|---|---|---|

| H3 | K9, K14, K27 | ucdavis.edufrontiersin.org |

| H4 | K5, K8, K12 | nih.gov |

The transfer of the butyryl group from butyryl-CoA to histone lysine residues is catalyzed by enzymes known as histone acyltransferases (HATs). Notably, some enzymes known for their histone acetyltransferase activity have been shown to possess promiscuous activity and can also function as histone butyryltransferases. The most prominent of these are the transcriptional co-activators p300 and its paralog, CREB-binding protein (CBP). nih.govresearchgate.netresearchgate.netnih.gov

In vitro studies have demonstrated that p300 and CBP can robustly catalyze the butyrylation of histones, using butyryl-CoA as a substrate. nih.govresearchgate.net The efficiency of this reaction is influenced by the cellular concentration of different acyl-CoA molecules. researchgate.net The competition between butyryl-CoA and the more abundant acetyl-CoA for the active site of these enzymes is a key factor in determining the level of histone butyrylation. researchgate.net The reverse reaction, the removal of butyryl groups (debutyrylation), is also enzymatically regulated, although the specific enzymes (deacylases) are still under extensive study. researchgate.net

Table 2: Enzymes Catalyzing Histone Butyrylation

| Enzyme | Class | Activity | Reference |

|---|---|---|---|

| p300 | Histone Acyltransferase (HAT) | Catalyzes histone butyrylation | nih.govresearchgate.netnih.gov |

| CBP | Histone Acyltransferase (HAT) | Catalyzes histone butyrylation | nih.govresearchgate.net |

Histone butyrylation does not occur in isolation but exists in a complex interplay with other PTMs, particularly acetylation. Butyrylation and acetylation can occur on the same lysine residues, leading to direct competition. oup.comnih.gov For example, dynamic competition has been observed on H4K5 and H4K8 during spermatogenesis. nih.gov

This competition has significant functional consequences. The presence of the bulkier butyryl group can block the binding of "reader" proteins that typically recognize acetylated lysine. A key example is the bromodomain-containing protein BRDT, which binds to acetylated H4K5/K8. Histone butyrylation at these sites prevents BRDT binding, which in turn delays the removal of histones from chromatin during spermatid development. oup.comnih.gov This suggests that switching between different acyl groups on the same residue can act as a molecular switch to regulate the recruitment of specific protein complexes and control downstream biological processes. nih.gov This crosstalk between different acylations provides a nuanced mechanism for fine-tuning gene expression in response to metabolic states, as the availability of acetyl-CoA versus butyryl-CoA can shift the balance of these competing marks. researchgate.net

Non-Histone Protein Acylation

The scope of butyrylation extends beyond histones to include a variety of non-histone proteins. This modification can regulate their stability, enzymatic activity, and interactions in a manner analogous to non-histone acetylation.

S-acylation is a reversible lipid modification that involves the attachment of a fatty acid to a cysteine residue via a thioester bond. nih.gov This process is most commonly referred to as palmitoylation, reflecting the prevalence of the 16-carbon palmitate as the attached lipid. nih.govspringernature.com The modification is catalyzed by a family of integral membrane enzymes known as protein S-acyltransferases, which share a conserved DHHC (aspartate-histidine-histidine-cysteine) domain. nih.gov

The substrate specificity of these DHHC enzymes appears to favor long-chain fatty acyl-CoAs. frontiersin.org Studies have shown that while they effectively use palmitoyl-CoA (16 carbons) and stearoyl-CoA (18 carbons), their activity is weaker with shorter chains like myristoyl-CoA (14 carbons). frontiersin.org This suggests that butyryl-CoA, with only four carbons, is not a preferred substrate for most known S-acyltransferases. While recent discoveries have confirmed the existence of S-acetylation (a short-chain modification) on cysteine residues, the specific S-butyrylation of proteins has not been well-documented in the scientific literature to date. nih.gov

N-acylation of lysine residues with a butyryl group is a confirmed modification on several important non-histone proteins. The enzymes p300 and CBP, which butyrylate histones, are also responsible for modifying non-histone targets. nih.govnih.govresearchgate.net

A prominent example is the tumor suppressor protein p53. In vitro and in vivo studies have shown that p53 is a substrate for butyrylation by p300/CBP. nih.govresearchgate.net This modification occurs on lysine residues and is thought to play a role in regulating p53's activity, stability, and its ability to bind to other proteins, similar to how acetylation modulates its function. nih.gov Furthermore, the acyltransferases p300 and CBP can undergo auto-butyrylation, modifying their own lysine residues. researchgate.netnih.gov This self-modification may be a mechanism for regulating their own enzymatic activity and interaction with other components of the transcriptional machinery. nih.gov In addition to enzymatic processes, N-acylation of lysine can also occur non-enzymatically, driven by high cellular concentrations of reactive acyl-CoA species like butyryl-CoA and an alkaline pH environment. nih.govresearchgate.net

Impact on Protein Structure and Function

The addition of a butyryl group to a protein, a process known as butyrylation, has profound effects on the protein's structure and, consequently, its function. This modification primarily targets the ε-amino group of lysine residues. nih.gov

Lysine residues typically carry a positive charge at physiological pH, which is often crucial for maintaining proper protein folding and mediating electrostatic interactions with other molecules, such as negatively charged DNA. sigmaaldrich.comcapes.gov.br The covalent attachment of a butyryl group neutralizes this positive charge, leading to significant conformational changes in the protein. nih.govsigmaaldrich.comnih.gov This charge neutralization can disrupt or create new interaction surfaces, thereby altering the protein's biological activity. sigmaaldrich.comcapes.gov.br

Compared to the more extensively studied acetylation, butyrylation introduces a larger, more hydrophobic moiety (a four-carbon chain versus a two-carbon chain). nih.gov This increased size and hydrophobicity can induce more substantial structural alterations, potentially leading to distinct functional outcomes compared to acetylation on the same lysine residue. sigmaaldrich.comcapes.gov.br

Research has illuminated several key functional consequences of protein butyrylation:

Regulation of Gene Expression: Histone butyrylation is a key epigenetic mark that influences chromatin structure and gene transcription. imrpress.com For example, the butyrylation of specific lysine residues on histone H4 (H4K5 and H4K8) has a distinct role during spermatogenesis. nih.gov While acetylation at these sites facilitates the binding of the bromodomain-containing protein Brdt to promote gene transcription and histone removal, the bulkier butyryl group inhibits this interaction. nih.govoup.com This leads to a delay in the replacement of histones with transition proteins, demonstrating how butyrylation can fine-tune the timing of critical developmental gene expression programs. nih.gov

Enzyme Activity Modulation: Butyrylation can directly regulate the activity of metabolic enzymes. In the bacterium Clostridium acetobutylicum, the butyrylation levels of butyrate (B1204436) kinase, a key enzyme in the butyrate production pathway, change across different metabolic phases. nih.gov This suggests that butyrylation acts as a regulatory switch to control metabolic flux in response to cellular needs. nih.gov Similarly, several acetylated and butyrylated lysine sites have been identified on pyruvate-flavodoxin oxidoreductase, an enzyme involved in forming acetyl-CoA, indicating a role for these modifications in regulating its activity. nih.gov

Involvement in Disease: Aberrant protein butyrylation has been linked to the pathophysiology of various human diseases. nih.govimrpress.com Alterations in the butyrylation of histones H3, H4, and H2B in the liver have been associated with diabetes, suggesting that butyrate and the subsequent changes in protein butyrylation may play a role in insulin (B600854) resistance and obesity. nih.gov

Linkage Between Acyl-Coenzyme A Pools and Protein Acylation

The process of protein acylation is intrinsically linked to the cellular metabolism through the availability of acyl-coenzyme A (acyl-CoA) molecules, which serve as the acyl group donors. imrpress.comresearchgate.net The type and extent of protein acylation are therefore directly influenced by the concentration and composition of the intracellular acyl-CoA pool.

The availability of butyryl-CoA is a fundamental prerequisite for protein butyrylation to occur. researchgate.net Cellular butyryl-CoA is derived from several metabolic pathways. It is a key intermediate in the mitochondrial beta-oxidation of fatty acids and can also be generated from the microbial fermentation product, butyrate, which is particularly abundant in the gut. oup.comresearchgate.net Furthermore, a structural isomer, isobutyryl-CoA, is produced during the catabolism of the branched-chain amino acid valine. oup.comresearchgate.net

The concentration of butyryl-CoA relative to other acyl-CoAs, such as the highly abundant acetyl-CoA, can create a competitive landscape for modifying enzymes and protein substrates. oup.com Many enzymes that catalyze acetylation, known as histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP), can also utilize butyryl-CoA as a substrate to perform butyrylation. sigmaaldrich.comnih.govresearchgate.net

This competition and the varying concentrations of different acyl-CoAs allow cells to translate their metabolic state into specific patterns of protein acylation, which in turn regulate cellular processes. For instance, under conditions of starvation in mice, the liver concentrations of propionyl-CoA and butyryl-CoA are only one to three times lower than that of acetyl-CoA, indicating that modifications from these larger acyl groups can be prevalent under certain metabolic conditions. researchgate.net The balance of short-chain acyl-CoAs is crucial for cellular homeostasis; disruptions in this balance can alter protein butyrylation levels and contribute to metabolic diseases like diabetes. nih.gov This direct link between metabolic acyl-CoA pools and protein modification provides a mechanism for cells to adapt their proteome's function in response to nutritional cues and environmental changes. researchgate.net

Analytical Methodologies and Quantitative Approaches in Butyryl Coenzyme a Research

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are fundamental in biochemical research for monitoring enzyme-catalyzed reactions in real-time. These methods are typically based on the change in absorbance of a substrate, product, or a coupled indicator dye, allowing for the determination of enzyme activity and kinetic parameters.

Several spectrophotometric methods are utilized to study enzymes that metabolize butyryl-CoA. For instance, the activity of CoA-transferases that use butyryl-CoA as a substrate can be determined by measuring the production of acetyl-CoA. nih.gov In a coupled enzyme assay, the release of the free thiol group of Coenzyme A (CoA) can be detected by measuring the increase in absorbance at 412 nm. nih.gov This allows for the calculation of kinetic parameters such as K({m}) and V({max}). nih.gov

Another common approach is to monitor the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NAD/NADH or NADP/NADPH), which have a distinct absorbance maximum at 340 nm in their reduced forms. asm.org The activity of butyryl-CoA dehydrogenase, for example, can be assayed by monitoring the oxidation of NADH to NAD, which results in a decrease in absorbance at this wavelength. asm.org The specific activity of the butyryl-CoA dehydrogenase/Etf complex from Clostridium kluyveri has been measured using this NADH oxidation assay. asm.org Similarly, the activity of other related dehydrogenases involved in acyl-CoA metabolism is often quantified by tracking the change in NADH or NADPH concentration. creative-enzymes.comcreative-enzymes.com

Furthermore, specific dyes can be used as artificial electron acceptors to measure dehydrogenase activity. An assay for butyryl-CoA dehydrogenase from Megasphaera elsdenii utilizes phenazine ethosulphate as a coupling dye to establish a pH optimum for the oxidation of butyryl-CoA. nih.gov

| Assay Type | Enzyme | Substrate(s) | Wavelength | Principle | Reference |

| Coupled Enzyme Assay | Butyryl/Caproyl-CoA:Acetate (B1210297) CoA-transferase | Butyryl-CoA, Acetate | 412 nm | Measures the release of Coenzyme A, which corresponds to the formation of acetyl-CoA. nih.gov | nih.gov |

| NADH Oxidation Assay | Butyryl-CoA Dehydrogenase/Etf Complex | NADH, Crotonyl-CoA | 340 nm | Measures the decrease in absorbance as NADH is oxidized to NAD. asm.org | asm.org |

| Dye-Coupled Assay | Butyryl-CoA Dehydrogenase | Butyryl-CoA | Not Specified | Uses phenazine ethosulphate as an artificial electron acceptor to monitor enzyme activity. nih.gov | nih.gov |

| General Dehydrogenase Assay | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA, NAD | 340 nm | Measures the increase in absorbance as NAD is reduced to NADH. creative-enzymes.com | creative-enzymes.com |

Chromatographic Techniques for Quantification

Chromatographic methods are essential for separating butyryl-CoA from other structurally similar acyl-CoA species and for its precise quantification in biological samples.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of short-chain acyl-CoA derivatives. In this method, separation is achieved on a nonpolar stationary phase (such as a C18 column) with a polar mobile phase. nih.gov The various acyl-CoA derivatives are detected by monitoring the column effluent with a UV detector, typically at 254 nm. nih.gov This technique has been successfully applied to determine the levels of various CoA derivatives in extracts from tissues like rat hearts and livers. nih.gov While effective, some RP-HPLC methods may require the use of an ion-pairing reagent to achieve optimal separation of the highly polar CoA compounds, though methods have been developed that avoid these reagents. researchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of acyl-CoAs due to its superior sensitivity, specificity, and ability to analyze multiple compounds in a single run. biorxiv.orgmdpi.com This technique can resolve a large number of acyl-CoAs, providing a comprehensive profile from complex biological samples. mdpi.com LC-MS/MS methods are particularly advantageous for their ability to incorporate stable isotope-labeled internal standards, which allows for highly accurate and absolute quantification. biorxiv.org

To overcome the challenges of analyzing a wide range of acyl-CoAs with varying polarities in a single analysis, online two-dimensional (2D) LC/MS/MS methods have been developed. researchgate.net These systems often combine reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations in series. researchgate.netnih.gov This approach enhances the separation of acyl-CoAs of varying hydrophobicity, from the short-chain species like acetyl-CoA (C2) and butyryl-CoA (C4) to long-chain species (up to C20). researchgate.netnih.gov This comprehensive analysis in an automated mode is a significant improvement over methods that can only detect a narrow range of acyl-CoA chain lengths. researchgate.netresearchgate.net

LC-MS/MS is exceptionally well-suited for detecting and quantifying butyryl-CoA and its metabolites in complex biological matrices such as tissues, cells, and urine. researchgate.netnih.govnih.gov The technique's high sensitivity allows for the analysis of small sample amounts, with some methods requiring as little as 20 mg of tissue. researchgate.net For cellular analysis, LC-ESI-MS/MS methods have demonstrated limits of quantitation (LOQ) in the low femtomole (fmol) range for fatty acyl-CoAs. nih.gov One study established an LOQ of approximately 5 fmol for species from C14 to C26. nih.gov Another comprehensive LC-MS/MS method for profiling acyl-CoAs in various rat organs reported limits of detection (LOD) between 2 and 133 nM. nih.gov

The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govnih.gov This is crucial for distinguishing between isomeric compounds, such as butyrylcarnitine and isobutyrylcarnitine, which are derived from their respective CoA thioesters. nih.gov

| Technique | Matrix | Analytes | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Findings | Reference(s) |

| UHPLC-ESI-MS/MS | Mouse Liver, HepG2 & LHCNM2 Cells | Acyl-CoAs (C2 to C20) | LOD: 1-5 fmol | A 2D method combining RP and HILIC allows for comprehensive profiling of acyl-CoAs. researchgate.netnih.govqub.ac.uksigmaaldrich.com | researchgate.net, nih.gov |

| LC-ESI-MS/MS | RAW264.7 & MCF7 Cells | Fatty Acyl-CoAs (C14-C26) | LOQ: ~5 fmol | Method allows for quantification of a broad variety of fatty acyl-CoAs in cell extracts. nih.gov | nih.gov |

| LC-MS/MS | Rat Organs (Heart, Kidney, Liver, Brain) | Full profile of Acyl-CoAs | LOD: 2-133 nM | A programmed MRM method can quantitatively and qualitatively profile all potential acyl-CoAs. nih.gov | nih.gov |

| UPLC-MS/MS | Urine | Butyrylcarnitine, Isobutyrylcarnitine | Not specified | Resolves and quantifies isomeric acylcarnitines, which are important biomarkers for metabolic disorders. nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, dynamics, and the chemical environment of atomic nuclei. primescholars.com In the context of butyryl-CoA research, NMR is an invaluable tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov

By monitoring reactions in situ, researchers can track the conversion of substrates to products in real-time. nih.gov NMR can identify and characterize transient intermediates that may be difficult to detect with other methods. This provides direct insight into the catalytic cycle of an enzyme. Solution-phase NMR allows for the quantitative analysis of a wide range of nuclei, providing exquisite structural detail. nih.gov

Different NMR techniques can be employed for mechanistic studies. One-dimensional (1D) NMR can be used to follow the change in concentration of reactants and products over time to determine reaction kinetics. nih.govencyclopedia.pub Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), can reveal through-bond correlations between nuclei, helping to confirm the structure of intermediates and products. primescholars.comencyclopedia.pub The use of stable isotopes (e.g., C or H) in conjunction with NMR is a particularly powerful approach for tracing the fate of specific atoms through a reaction pathway and for determining kinetic isotope effects, which can help to elucidate the rate-limiting steps of a reaction. nih.gov Thus, NMR spectroscopy is uniquely effective in providing a detailed picture of the chemical transformations involving butyryl-CoA at the atomic level. nih.gov

Isotope Labeling Strategies (e.g., ¹³C-labeling) for Metabolic Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com This strategy involves introducing a substrate containing a stable, non-radioactive "heavy" isotope, such as carbon-13 (¹³C), into a cell culture or organism. mdpi.comnih.gov As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites, including butyryl-coenzyme A. By using analytical techniques like mass spectrometry (MS), researchers can track the journey of these labeled atoms through complex biochemical networks. nih.govresearchgate.net

The fundamental principle lies in the mass difference between the common isotope (¹²C) and the heavy isotope (¹³C). mdpi.com Mass spectrometry can distinguish between a molecule containing only ¹²C and the same molecule that has incorporated one or more ¹³C atoms (an isotopologue). mdpi.com This allows for the precise quantification of metabolite flow, or metabolic flux, through specific pathways. nih.gov

In the context of butyryl-coenzyme A research, a common approach is to supply cells with a ¹³C-labeled precursor, such as ¹³C-glucose or a ¹³C-labeled fatty acid. The cells then process this precursor through various metabolic pathways, like glycolysis or beta-oxidation. The extent to which the ¹³C label appears in the butyryl-coenzyme A pool provides direct evidence of the activity of the pathways that produce it. nih.gov This approach is crucial for understanding how metabolic networks are structured and regulated, as it moves beyond static measurements of metabolite concentrations to provide dynamic information about pathway operation. nih.govnih.gov

Application in Lipidomics and Metabolomics Research

The use of ¹³C-labeling to trace the metabolism of butyryl-coenzyme A has significant applications in the fields of lipidomics and metabolomics. mdpi.com These disciplines aim to comprehensively identify and quantify the complete set of lipids (lipidome) and small-molecule metabolites (metabolome) in a biological sample. Stable isotope tracing provides a dynamic layer to these analyses, revealing the rates of synthesis, breakdown, and interconversion of molecules. mdpi.com

In metabolomics, ¹³C-tracing experiments can elucidate which carbon sources contribute to the cellular pool of butyryl-coenzyme A. By analyzing the mass isotopomer distribution (MID) of butyryl-CoA and related metabolites, researchers can map active metabolic routes. nih.gov For example, observing a high enrichment of ¹³C in butyryl-CoA after administering ¹³C-glucose would indicate active synthesis from carbohydrate sources. This information is vital for understanding cellular metabolism in various physiological and pathological states. nih.gov

In lipidomics, since butyryl-CoA is a key building block and intermediate in fatty acid metabolism, ¹³C-labeling is used to measure the dynamics of lipid synthesis and remodeling. mdpi.com The labeled butyryl-CoA can be elongated to form longer-chain fatty acids, which are then incorporated into complex lipids like triglycerides and phospholipids. researchgate.net By tracking the ¹³C label from a precursor into these final lipid products, scientists can quantify de novo lipogenesis and fatty acid elongation rates. This has been instrumental in studying diseases characterized by altered lipid metabolism. mdpi.com The data generated from these experiments allow for the construction of quantitative flux maps, providing a detailed picture of cellular lipid dynamics. nih.gov

| Isotopologue | Description | Expected Mass Shift (vs. ¹²C) | Example Relative Abundance (%) | Metabolic Interpretation |

|---|---|---|---|---|

| M+0 | Molecule contains only ¹²C atoms | 0 Da | 40% | Represents the unlabeled pool of Butyryl-CoA from endogenous sources. |

| M+1 | Molecule contains one ¹³C atom | +1 Da | 15% | Indicates some incorporation from the labeled precursor. |

| M+2 | Molecule contains two ¹³C atoms | +2 Da | 30% | Significant incorporation, likely from a two-carbon acetyl-CoA unit derived from labeled glucose. |

| M+3 | Molecule contains three ¹³C atoms | +3 Da | 10% | Suggests multiple labeled precursors contributing to the molecule. |

| M+4 | Molecule contains four ¹³C atoms | +4 Da | 5% | Represents fully labeled Butyryl-CoA synthesized entirely from the ¹³C precursor. |

Development of Sensitive Acyl-Coenzyme A Probes

A significant challenge in metabolomics is the accurate and sensitive quantification of acyl-coenzyme A thioesters, including butyryl-CoA. researchgate.net These molecules are often present at low concentrations and can be unstable, making their detection difficult with standard analytical methods. semanticscholar.org To overcome these limitations, researchers have focused on developing sensitive chemical probes that specifically react with and tag acyl-CoAs for easier detection, typically by mass spectrometry. nih.gov

One innovative approach is the use of probes that employ "native chemical ligation". nih.gov This strategy uses a specially designed molecule that reacts specifically with the thioester group of an acyl-CoA. An example of such a probe is cysteine-triphenylphosphonium (CysTPP). researchgate.net This probe has two key features: a thiol group from the cysteine residue that participates in the ligation reaction with the acyl-CoA's thioester, and a triphenylphosphonium group that provides a permanent positive charge, enhancing ionization efficiency and sensitivity in mass spectrometry. nih.gov

The reaction mechanism involves the acyl group of butyryl-CoA being transferred to the probe molecule, forming a stable, easily detectable derivative. nih.gov This method offers high sensitivity and allows for the quantification of a broad range of acyl-CoAs from complex biological samples, such as tissue extracts. researchgate.net The development of such probes is critical for advancing our understanding of the roles of different acyl-CoA pools in metabolism and cellular signaling, as they enable the detection of low-abundance species that might otherwise be missed. researchgate.netnih.gov

| Feature | Description | Advantage for Butyryl-CoA Analysis |

|---|---|---|

| Specific Reactivity | Targets the thioester bond characteristic of all acyl-CoAs. | Allows for selective capture of molecules like butyryl-CoA from a complex biological matrix. nih.gov |

| Permanent Charge Tag | Incorporates a charged moiety (e.g., triphenylphosphonium) into the probe's structure. | Greatly enhances the signal intensity during mass spectrometry analysis, increasing sensitivity. researchgate.netnih.gov |

| Stable Product Formation | The reaction between the probe and acyl-CoA forms a stable covalent bond. | Prevents degradation of the analyte during sample preparation and analysis, leading to more accurate quantification. nih.gov |

| Broad Applicability | Reacts with a wide range of acyl-CoAs, from short-chain (like butyryl-CoA) to very long-chain species. | Enables comprehensive profiling of the entire acyl-CoA pool in a single experiment. researchgate.net |

Cellular and Subcellular Metabolic Dynamics

Intracellular Butyryl Coenzyme A Concentration Profiles

The intracellular concentration of butyryl-CoA fluctuates based on the metabolic state of the cell and the organism. In the bacterium Clostridium acetobutylicum, metabolic shifts are accompanied by significant changes in acyl-CoA levels. During the transition from the acidogenic (acid-producing) to the solventogenic (solvent-producing) phase of growth, the concentration of butyryl-CoA increases sharply, while levels of free Coenzyme A and acetyl-CoA decrease. nih.gov This shift facilitates the production of butanol. nih.govoup.com

In studies of C. acetobutylicum mutant strains deficient in solvent-producing enzymes, butyryl-CoA concentrations were found to be comparable to the wild type upon entering the stationary phase. nih.gov However, the levels of other pathway intermediates such as acetoacetyl-CoA, beta-hydroxy-butyryl-CoA, and crotonyl-CoA were below the detection threshold of <21 μM in both wild-type and mutant cells. nih.gov

In mammalian cells, the focus often shifts to the relative abundance of different short-chain acyl-CoA isomers. Research on human 293T cells revealed that cellular butyryl-CoA is a mixture of two isomers: n-butyryl-CoA, derived from fatty acid metabolism, and isobutyryl-CoA, derived from the catabolism of the amino acid valine. oup.com Quantitative analysis showed that the intracellular ratio of isobutyryl-CoA to n-butyryl-CoA is approximately 2-3:1, indicating that isobutyryl-CoA is the more abundant isomer in these cells. oup.com This distinction is critical as both isomers can act as acyl donors for post-translational modifications of proteins. oup.com

Table 1: Changes in Acyl-CoA Concentrations in Clostridium acetobutylicum This table summarizes the relative changes in the concentration of key Coenzyme A derivatives during the metabolic shift from the acidogenic to the solventogenic phase.

| Acyl-CoA Derivative | Concentration Change During Shift to Solventogenesis |

| Butyryl-CoA | Rapid Increase |

| Acetyl-CoA | Decrease |

| Free Coenzyme A | Decrease |

Subcellular Compartmentalization of Butyryl Coenzyme A Pools

The compartmentalization of metabolic pathways and intermediates into specific organelles is a fundamental principle of eukaryotic cell biology, providing a crucial layer of spatial and functional regulation. nih.gov Butyryl-CoA is subject to this principle, with distinct pools located in the mitochondria, cytosol, and nucleus, each with specific origins and functions. researchgate.netbabraham.ac.uk This separation prevents futile metabolic cycling and allows for tailored roles, such as energy production in the mitochondria and epigenetic regulation in the nucleus. nih.gov

The mitochondrion is a primary site for the generation and catabolism of butyryl-CoA. babraham.ac.uk Endogenous butyryl-CoA is produced within the mitochondrial matrix through two main pathways: the β-oxidation of even-chain fatty acids and the mitochondrial fatty acid synthesis (mtFAS) pathway. researchgate.netbabraham.ac.uk It is an intermediate in the breakdown of fatty acids, where it is converted to crotonyl-CoA by butyryl-CoA dehydrogenase as part of a series of reactions that ultimately produce acetyl-CoA for the citric acid cycle. ontosight.aiuniprot.org

The uptake and activation of its precursor, butyrate (B1204436), are handled by specific enzymes localized to the mitochondria. Studies in bovine liver and kidney have identified mitochondrial butyryl-CoA synthetases and glycine (B1666218) N-acyltransferases that process butyryl-CoA, highlighting the organelle's central role in its metabolism. nih.govnih.gov It is generally thought that butyryl-CoA generated within the mitochondria via β-oxidation cannot be exported directly to other cellular compartments. nih.gov

The existence and origin of a distinct cytosolic pool of butyryl-CoA have been a subject of investigation. It was widely proposed that the enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2), which is found in the cytosol and nucleus, could convert butyrate into butyryl-CoA. researchgate.netnih.gov However, recent and direct enzymatic studies have demonstrated that ACSS2 is unable to generate butyryl-CoA or crotonyl-CoA from their corresponding short-chain fatty acids. biorxiv.org This finding indicates that ACSS2 is specific for acetate (B1210297) and challenges its role in producing cytosolic butyryl-CoA, suggesting that other uncharacterized enzymes or transport mechanisms must be responsible for the cytosolic pool. biorxiv.org In colon carcinoma cells, the accumulation of lipid droplets in the cytosol following treatment with butyrate points towards active cytosolic metabolism involving butyryl-CoA, even if its direct synthesis pathway remains to be fully elucidated. nih.gov

The presence of a nuclear pool of butyryl-CoA is of particular importance due to its function as a substrate for the post-translational modification of histones, a key epigenetic mechanism. nih.gov Histone butyrylation, like acetylation, is linked to transcriptional activation. nih.govoup.com The concept of localized production of acyl-CoAs within the nucleus suggests a direct link between the cell's metabolic state and its gene expression program. nih.govembopress.org

There are two potential sources for nuclear butyryl-CoA. nih.gov The first is the conversion of butyrate, which can be produced by gut microbiota, into butyryl-CoA by nuclear-localized enzymes. nih.gov The second proposed source is the generation of butyryl-CoA as an intermediate of β-oxidation occurring directly within the nucleus, a hypothesis supported by the discovery of β-oxidation enzymes in this compartment. nih.gov

The regulation of nuclear butyryl-CoA levels, and consequently histone butyrylation, is an active area of research. The enzyme short-chain acyl-CoA dehydrogenase (ACADS), which catalyzes the conversion of butyryl-CoA to crotonyl-CoA, is also found in the nucleus. nih.gov The activity of ACADS can therefore control the abundance of butyryl-CoA available for histone modification. For instance, in research models, high-fat diets or stress were found to increase ACADS, leading to a decrease in histone H3 lysine (B10760008) 9 butyrylation (H3K9Bu). nih.gov Conversely, the deletion of ACADS resulted in an increase in butyryl-CoA and histone butyrylation. nih.gov The transfer of the butyryl group from butyryl-CoA to histones is catalyzed by histone acyltransferases such as HBO1, which is capable of using several different acyl-CoAs to modify histones at promoter regions of active genes. oup.com

Influence on Cellular Growth and Differentiation in Research Models

The metabolic pathways involving butyryl-CoA have a significant impact on fundamental cellular processes like proliferation and differentiation. In cancer research, butyrate, the precursor to butyryl-CoA, has been shown to reduce the growth of colon carcinoma HT-29 cells. nih.gov Further studies on the natural product euglenophycin, whose biosynthesis involves butyryl-CoA, have shown it can induce G1 cell cycle arrest and inhibit cell proliferation. wikipedia.org This effect is linked to the inhibition of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is often overactive in cancer. wikipedia.org

Butyryl-CoA metabolism also plays a role in the fate of stem cells. The processes of proliferation and differentiation of intestinal stem cells are tightly controlled to maintain tissue homeostasis. researchgate.net While not a direct study of butyryl-CoA, research on the differentiation of human pluripotent stem cells into functional cholangiocytes (biliary epithelial cells) provides a relevant model system for studying how metabolic cues influence cell fate decisions. nih.gov

The role of butyryl-CoA in epigenetic modifications directly links it to the regulation of cell differentiation. In spermatogenic cells, the competition between butyrylation and acetylation at specific histone sites (H4K5/K8) can impact the binding of regulatory proteins. oup.com This competition leads to delayed histone removal and changes in gene expression, thereby influencing the developmental program of these cells. oup.com

Synthetic Methodologies for Butyryl Coenzyme a and Its Analogs for Research

Chemical Synthesis of Coenzyme A Esters

The chemical synthesis of coenzyme A (CoA) esters, including butyryl-CoA, primarily involves the acylation of the terminal thiol group of CoA. acs.org Due to the presence of multiple functional groups in the CoA molecule and its general insolubility in organic solvents, these syntheses can present challenges. nih.gov A variety of acylating reagents and methods have been developed to achieve regioselective S-acylation.

Common chemical approaches include the use of:

Acid Anhydrides: Symmetric and mixed anhydrides are frequently used to acylate CoA. For instance, succinyl-CoA has been prepared using succinic anhydride. acs.org

Acid Chlorides: These highly reactive reagents can be used for the acylation of CoA. rsc.org

Activated Esters: N-hydroxysuccinimide (NHS) esters are common activating groups for carboxylic acids, facilitating their reaction with the thiol group of CoA. rsc.org

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate carboxylic acids for the formation of thioesters. rsc.org

Ethyl Chloroformate (ECF): This reagent is particularly useful for synthesizing α,β-unsaturated acyl-CoAs, which can be challenging to prepare via other methods due to potential side reactions. nih.gov

Methyl Acyl Phosphates: These reagents offer the advantage of being compatible with aqueous reaction conditions, which is beneficial given the high polarity of CoA. rsc.org

These chemical methods provide access to a wide range of CoA esters, though yields can sometimes be modest due to the lability of the activated carboxylic acids and potential side reactions. rsc.org

Enzymatic and Chemoenzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, often providing high specificity and yields under mild, physiological conditions. nih.govrsc.org These approaches leverage the catalytic prowess of enzymes to construct the desired CoA esters.

A common chemoenzymatic strategy involves the in vitro use of enzymes from the CoA biosynthetic pathway. For example, pantothenate kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase can be used in a one-pot reaction to generate various CoA analogs from chemically synthesized pantothenic acid derivatives. acs.org

Another key enzymatic approach utilizes acyl-CoA ligases (also known as synthetases). These enzymes catalyze the ATP-dependent thioesterification of a carboxylic acid with CoA. nih.gov This method is particularly valuable for its high selectivity and efficiency. For example, butyryl-CoA synthetase can directly convert butyrate (B1204436) and CoA to butyryl-CoA. ontosight.ai

Furthermore, existing CoA esters can be enzymatically modified to produce other desired analogs. A notable example is the enzymatic desaturation of a saturated acyl-CoA to its corresponding α,β-unsaturated derivative using acyl-CoA dehydrogenases. acs.orgnih.gov This is a valuable strategy for producing compounds like crotonyl-CoA from butyryl-CoA. wikipedia.org

The following table summarizes some enzymes involved in the synthesis and modification of butyryl-CoA and related compounds:

| Enzyme | Reaction Catalyzed | Relevance |

| Acetyl-CoA Carboxylase | Carboxylation of acetyl-CoA to malonyl-CoA | First committed step in fatty acid synthesis, a pathway involving butyryl-CoA. ontosight.ai |

| Acetyl-CoA Acetyltransferase | Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA | A key step in the pathway leading to butyryl-CoA synthesis. ontosight.ai |

| 3-Hydroxybutyryl-CoA Dehydrogenase | Reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA | An intermediate step in the conversion of acetyl-CoA to butyryl-CoA. ontosight.ai |

| Butyryl-CoA Synthetase | ATP-dependent conversion of butyrate and CoA to butyryl-CoA | A direct enzymatic route to butyryl-CoA. ontosight.ai |

| Butyryl-CoA Dehydrogenase | Interconversion of butyryl-CoA and crotonyl-CoA | Important for both fatty acid oxidation and synthesis pathways. wikipedia.org |

| Butyryl-CoA:acetate (B1210297) CoA-transferase | Transfer of the CoA moiety from butyryl-CoA to acetate | A key enzyme in butyrate production by gut microbiota. nih.govnih.gov |

Chemoenzymatic approaches provide a versatile and efficient toolkit for generating a wide array of CoA esters for research, often overcoming the challenges associated with purely chemical methods. nih.gov

Synthesis of Butyryl Coenzyme A Analogs as Mechanistic Probes

The synthesis of unnatural analogs of butyryl-CoA and other CoA esters is a powerful strategy for probing the mechanisms of CoA-utilizing enzymes. acs.orgnih.gov These analogs can be designed to act as inhibitors, alternative substrates, or reporters to elucidate enzyme structure, function, and reaction pathways.

One approach to creating CoA analogs is to modify the pantothenic acid precursor before enzymatic conversion to the full CoA molecule. This has been shown to be a robust method, as the enzymes of the CoA biosynthetic pathway can tolerate a variety of modifications to the pantothenate structure. acs.org

Another strategy involves the direct chemical modification of the CoA molecule itself. For instance, transamidation reactions catalyzed by boric acid in water have been used to create CoA analogs in a single step under mild conditions. acs.org This allows for the rapid generation of diverse compounds for enzymatic studies.

Examples of synthetic analogs and their applications include: